molecular formula C21H29N3O2 B8609429 NMS-P515

NMS-P515

Cat. No.: B8609429
M. Wt: 355.5 g/mol
InChI Key: OYGLTKXMFGWXJT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: NMS-P515 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s stability and interconversion of enantiomers are evaluated through these reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include N-bromosuccinimide, benzoyl peroxide, and methyl pivalate. The reaction conditions often involve heating to reflux and the use of specific solvents .

Major Products Formed: The major products formed from the reactions involving this compound include its enantiomers and various intermediates used in its synthesis. The compound’s stereospecific inhibition of PARP-1 is a key feature of its chemical behavior .

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

(1S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxo-1H-isoindole-4-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1

InChI Key

OYGLTKXMFGWXJT-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4

Canonical SMILES

CC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide (60 mg, 0.19 mmol) in dichloromethane (2 mL) cyclohexanone (147 mg, 0.28 mmol) sodium acetate (32 mg, 0.38 mmol) and methanol (0.3 mL) were added. The resulted solution was stirred at room temperature for 5 hours. Then sodium cyanoborohydride was added and the mixture was stirred overnight. The solvents were removed under reduce pressure and the residue was dissolved in dichloromethane and washed twice with water. The organic phase was dried over anhydrous sodium sulfate and concentrated in vacuo and the residue was purified by flash chromatography (dichloromethane/methanol: 95:5) to give the title compound.
Name
1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound

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